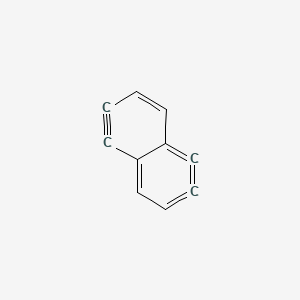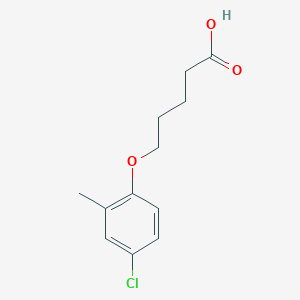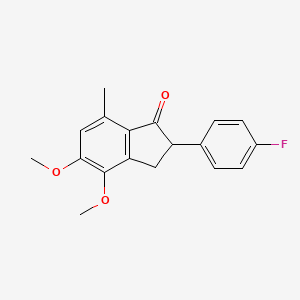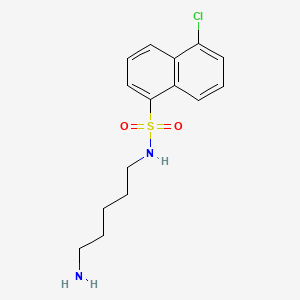
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminopentyl chain, a chloronaphthalene moiety, and a sulfonamide group, which collectively contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 5-aminopentylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification steps such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-aminopentyl)biotinamide: Used in biotinylation and labeling applications.
N-(5-aminopentyl)acetamide: Known for its role in biochemical assays and as a marker for certain metabolic conditions.
Uniqueness
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide stands out due to its unique combination of an aminopentyl chain, chloronaphthalene moiety, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
80467-74-9 |
|---|---|
Fórmula molecular |
C15H19ClN2O2S |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19ClN2O2S/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17/h4-9,18H,1-3,10-11,17H2 |
Clave InChI |
SYLYAVTWUBDUGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



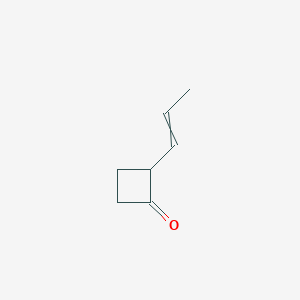



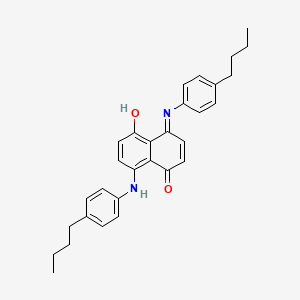
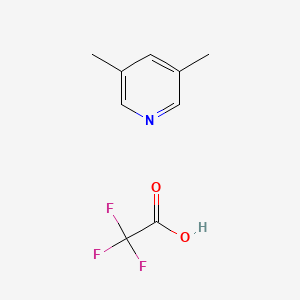

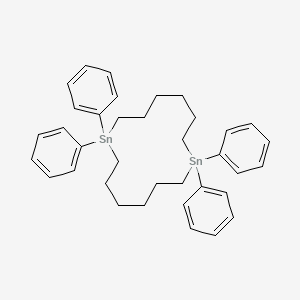
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
